Cercosporamide

概要

説明

Cercosporamideは、強力な抗真菌作用と抗癌作用で知られるポリケチド由来の真菌代謝産物です。この化合物は、当初は真菌Cercosporidium henningsiiから単離されましたが、その後、他のさまざまな真菌種からも見つかっています。 This compoundはさまざまな生物活性を示し、科学研究において重要な化合物となっています .

準備方法

合成経路と反応条件: Cercosporamideは通常、真菌発酵によって生成されます。内生菌Phoma sp. NG-25は、他のポリケチドとともにthis compoundを産生することが知られています。this compound産生の最適培養条件は、真菌をビーフペプトンデキストロースブロス培地で培養することです。 産生量は培養開始から18日目にピークに達し、平均77.5 µg/mLに達します .

工業的生産方法: this compoundの工業的生産には、大規模な発酵プロセスが用いられます。真菌は、収量を最大限に引き出すために、制御された条件下でバイオリアクターで培養されます。 その後、化合物は標準的なクロマトグラフィー技術を用いて抽出・精製され、高純度レベルが達成されます .

化学反応の分析

反応の種類: Cercosporamideは、酸化、還元、置換などのさまざまな化学反応を起こします。 Candida albicansにおけるプロテインキナーゼCの阻害により、強力な抗真菌作用を示すことが知られています .

一般的な試薬と条件: この化合物は、真菌細胞壁の生合成を阻害するエキノカンジン系化合物と組み合わせて試験されることが多いです。 この組み合わせにより、this compoundの抗真菌作用が増強されます .

生成される主な生成物: this compound反応から生成される主な生成物は、真菌の増殖と生存の阻害です。 これは、真菌細胞壁の生合成に不可欠なプロテインキナーゼC活性を阻害することによって達成されます .

4. 科学研究への応用

This compoundは、幅広い科学研究への応用が期待されています。

化学: this compoundは、ポリケチド生合成と真菌二次代謝を研究するためのモデル化合物として用いられます.

生物学: 骨形成タンパク質受容体タイプIキナーゼ活性の強力な阻害剤として役立ち、発生生物学研究に役立ちます.

科学的研究の応用

Antifungal Applications

Cercosporamide has been identified as a potent antifungal agent, particularly against pathogenic fungi. Its mechanism of action involves the selective inhibition of the Pkc1 kinase, which is crucial for fungal cell wall integrity.

Key Findings:

- Mechanism of Action: this compound inhibits the Pkc1 kinase activity in fungi, leading to compromised cell wall synthesis. This was demonstrated through high-throughput screening methods that revealed its potency against various fungal strains, including Candida albicans and Aspergillus species .

- Synergistic Effects: When used in combination with β-1,3-glucan synthase inhibitors, this compound exhibits synergistic antifungal activity, enhancing its effectiveness against resistant fungal infections .

Case Studies:

- A study highlighted this compound's efficacy in controlling anthracnose in pepper plants, suggesting its potential utility in agricultural settings to combat fungal diseases .

- In vitro assays demonstrated that this compound significantly reduced fungal growth in various pathogenic strains, indicating its broad-spectrum antifungal capabilities .

Cancer Therapeutics

Beyond its antifungal properties, this compound has emerged as a promising candidate in cancer therapy. Its role as an inhibitor of Mnk1/2 kinases has been particularly noted.

Key Findings:

- Inhibition of Tumor Growth: this compound has shown effectiveness in inhibiting tumor growth by blocking the activation of eIF4E, a translation initiation factor involved in cancer progression. This pathway is crucial for various cancers including lung cancer and acute myeloid leukemia (AML) .

- Enhanced Chemotherapy Response: The compound enhances the response of glioblastoma cells to chemotherapy and radiation therapy, providing a potential strategy for improving treatment outcomes .

Case Studies:

- Research involving human AML cell lines (MV4-11) demonstrated that this compound effectively inhibited cell proliferation at nanomolar concentrations, showcasing its potential as a targeted cancer therapy .

- In vivo studies using zebrafish models indicated that this compound could potentially treat conditions associated with overactive BMPR signaling, such as fibrodysplasia ossificans progressiva (FOP) .

Summary Table of Applications

作用機序

Cercosporamideは、主に真菌のプロテインキナーゼCを阻害することで作用します。この阻害は、細胞壁の完全性のシグナル伝達経路を混乱させ、真菌細胞の死につながります。 さらに、this compoundは骨形成タンパク質受容体タイプIキナーゼ活性を阻害し、ゼブラフィッシュなどの生物の発生プロセスに影響を与えます .

類似化合物:

Phomodione: Phoma sp.によって生成される別のポリケチド。

Usnic Acid: 抗真菌作用と抗癌作用を持つ地衣類由来の化合物です.

Dorsomorphin: 骨形成タンパク質受容体タイプIキナーゼ活性の既知の阻害剤です.

独自性: this compoundは、抗真菌剤と抗癌剤の両方としての二重の活性を持つ点でユニークです。 プロテインキナーゼCと骨形成タンパク質受容体タイプIキナーゼを阻害する能力により、さまざまな科学的用途に適した汎用性の高い化合物となっています .

類似化合物との比較

Phomodione: Another polyketide produced by Phoma sp.

Usnic Acid: A lichen-derived compound with antifungal and anticancer properties.

Dorsomorphin: A known inhibitor of bone morphogenetic protein receptor type I kinase activity.

Uniqueness: Cercosporamide is unique due to its dual activity as both an antifungal and anticancer agent. Its ability to inhibit protein kinase C and bone morphogenetic protein receptor type I kinase makes it a versatile compound for various scientific applications .

生物活性

Cercosporamide is a polyketide-derived fungal metabolite isolated from the fungus Ascochyta aquiliqiae. It has garnered attention for its diverse biological activities, particularly its antifungal and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and research findings.

Antifungal Activity

This compound exhibits potent antifungal activity against various fungal pathogens. It has been shown to have a minimum inhibitory concentration (MIC) of 10 μg/ml against Candida albicans and Aspergillus fumigatus . The antifungal mechanism is primarily attributed to its selective inhibition of the protein kinase C (Pkc1) pathway, which is crucial for fungal cell wall biosynthesis.

- Pkc1 Kinase Inhibition : this compound selectively inhibits Pkc1 kinase, leading to compromised cell wall integrity in fungi. This was demonstrated through high-throughput screening assays that revealed increased sensitivity of Saccharomyces cerevisiae mutants with reduced Pkc1 activity .

- Synergistic Effects : When combined with echinocandin-class compounds, this compound shows enhanced antifungal effects, targeting different components of the cell wall biosynthesis pathway .

Anticancer Activity

This compound also displays significant anticancer properties. Research indicates that it can suppress tumor proliferation and metastasis in various cancer types.

Key Findings

- Inhibition of MNK Kinases : this compound inhibits mitogen-activated protein kinase-interacting kinases (MNK1/2), which play a role in cancer cell proliferation. This inhibition leads to reduced phosphorylation of eukaryotic initiation factor 4E (eIF4E), a critical regulator of protein synthesis in cancer cells .

- Case Studies :

Developmental Impact in Zebrafish Models

Recent studies have utilized zebrafish embryos to assess the developmental impact of this compound. It was found to inhibit bone morphogenetic protein receptor (BMPR) type I kinase activity, leading to notable developmental defects.

Observations

- Phenotypic Screening : Zebrafish treated with this compound displayed phenotypes similar to those caused by known BMPR inhibitors, such as head defects and fin malformations .

- Rescue Experiments : Importantly, this compound was able to rescue developmental defects induced by constitutively active Alk2 receptors in zebrafish embryos, indicating its potential therapeutic applications for diseases linked to BMPR signaling dysregulation .

Summary Table of Biological Activities

| Activity Type | Mechanism | Key Findings |

|---|---|---|

| Antifungal | Inhibition of Pkc1 kinase | MIC = 10 μg/ml against C. albicans, A. fumigatus |

| Anticancer | Inhibition of MNK kinases | Suppresses growth in glioblastoma and AML models |

| Developmental Impact | Inhibition of BMPR type I kinase | Induces developmental defects in zebrafish embryos |

特性

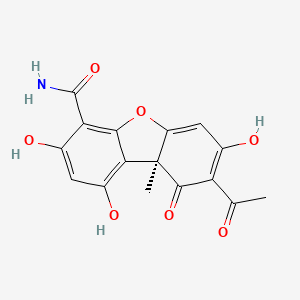

IUPAC Name |

(9aS)-8-acetyl-1,3,7-trihydroxy-9a-methyl-9-oxodibenzofuran-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO7/c1-5(18)10-7(20)4-9-16(2,14(10)22)12-8(21)3-6(19)11(15(17)23)13(12)24-9/h3-4,19-21H,1-2H3,(H2,17,23)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWLYFZWVLXQME-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C2C(C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=C2[C@@](C1=O)(C3=C(C=C(C(=C3O2)C(=O)N)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40927202 | |

| Record name | 8-Acetyl-1,3,7-trihydroxy-9a-methyl-9-oxo-9,9a-dihydrodibenzo[b,d]furan-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131436-22-1 | |

| Record name | (9aS)-8-Acetyl-9,9a-dihydro-1,3,7-trihydroxy-9a-methyl-9-oxo-4-dibenzofurancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131436-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cercosporamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131436221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Acetyl-1,3,7-trihydroxy-9a-methyl-9-oxo-9,9a-dihydrodibenzo[b,d]furan-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 131436-22-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Cercosporamide is a potent inhibitor of several kinases, demonstrating a diverse range of interactions and downstream effects depending on the specific target:

- Bone Morphogenetic Protein Receptors (BMPRs): this compound directly inhibits the kinase activity of BMPR type I, also known as activin receptor-like kinases (ALKs) []. This inhibition disrupts the BMP/SMAD signaling pathway, preventing SMAD1/5 phosphorylation and downstream transcriptional activity []. In zebrafish embryos, this inhibition leads to developmental defects similar to those observed with genetic inactivation of BMPRs, such as lack of ventral fin [].

- MAP kinase interacting kinases (MNKs): this compound effectively inhibits MNK1/2, preventing the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) at serine 209 [, , , , , ]. This inhibition ultimately suppresses the translation of proteins involved in cell growth, survival, angiogenesis, and metastasis [, , , , ].

- Protein Kinase C (PKC1): In fungi, this compound acts as a selective and potent inhibitor of Pkc1, a key enzyme in the cell wall integrity pathway []. This inhibition disrupts cell wall biosynthesis and renders fungal cells more susceptible to cell wall stress [].

A: While the provided abstracts do not include comprehensive spectroscopic data, the molecular formula of this compound is C16H12O7 and its molecular weight is 316.26 g/mol. For detailed spectroscopic data, please refer to publications specifically focusing on the structural elucidation of this compound [].

ANone: The provided abstracts do not offer specific data on material compatibility or stability under various conditions. Further research focusing on these aspects is needed to fully understand the performance and applications of this compound in different settings.

A: this compound is not a catalyst. It functions as an inhibitor of various kinases, binding to and blocking the active site of these enzymes. Its selectivity profile varies depending on the specific kinase target. For example, it shows selectivity for fungal Pkc1 over mammalian counterparts [] and has demonstrated potent inhibition of MNK1/2 and BMPR type I with promising anti-cancer and anti-fibrotic potential [, , , , , , ].

A: While the provided abstracts do not delve into specific computational studies, they highlight the potential for such approaches. Molecular docking studies have been used to investigate the binding mode of this compound and its derivatives to targets like PKC1 and MCT8 [, ]. Further research using computational chemistry and modeling, including QSAR model development, could be valuable for optimizing the structure of this compound derivatives and for predicting their activity and selectivity profiles.

ANone: Research suggests that modifications to the this compound scaffold can significantly influence its activity, potency, and selectivity:

- Benzofuran core modifications: Studies on benzofuran-based this compound analogs have shown promising antiproliferative activity against non-small cell lung cancer cell lines [].

- Naphthalene C3 substitutions: Introducing different substituents at the naphthalene C3 position of this compound derivatives has been shown to significantly affect their maximal efficacy as PPARγ partial agonists [].

ANone: The provided abstracts do not specifically address the stability and formulation of this compound. Future research should focus on understanding its stability under various conditions, developing suitable formulations to enhance its solubility and bioavailability, and exploring strategies to overcome potential challenges associated with its delivery and therapeutic application.

A: this compound, originally identified as a natural antifungal metabolite from the fungus Cercosporidium henningsii [], has garnered increasing interest over the years due to its diverse biological activities:

- Early Studies: Initial research focused on elucidating its structure and antifungal properties against phytopathogenic fungi [, ].

- Kinase Inhibition: Subsequent studies unveiled its ability to inhibit various kinases, including PKC1 in fungi [, ], BMPR type I in zebrafish [], and MNK1/2 in mammalian cells [, , , , , ].

- Therapeutic Potential: This kinase inhibition profile has spurred research exploring its potential therapeutic applications in cancer [, , , , , ], fibrodysplasia ossificans progressiva [], diffuse intrinsic pontine glioma [], and diabetes [, ].

ANone: The study of this compound has fostered collaborations across various disciplines, including:

- Natural Product Chemistry: Isolation, structural elucidation, and synthesis of this compound and its derivatives [, , ].

- Biochemistry: Understanding its mechanism of action as a kinase inhibitor and its impact on downstream signaling pathways [, , , , , , , ].

- Cell Biology: Investigating its effects on cell proliferation, survival, differentiation, and other cellular processes [, , , , , ].

- ** Pharmacology:** Assessing its in vitro and in vivo efficacy, pharmacokinetic properties, and potential therapeutic applications [, , , , , , , , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。